molecular formula C9H7NO3 B6204888 7-amino-4-hydroxy-2H-chromen-2-one CAS No. 41896-03-1

7-amino-4-hydroxy-2H-chromen-2-one

Cat. No. B6204888
CAS RN: 41896-03-1
M. Wt: 177.2
InChI Key:
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Description

7-amino-4-hydroxy-2H-chromen-2-one is a coumarin derivative . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of 7-amino-4-hydroxy-2H-chromen-2-one and its derivatives has been a topic of interest for many organic and pharmaceutical chemists . For instance, a new class of coumarin derivatives was synthesized via Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .


Molecular Structure Analysis

The molecular structure of 7-amino-4-hydroxy-2H-chromen-2-one is characterized by the presence of a coumarin core, which is a benzopyranone structure . This core structure is often modified at the 3, 4, and 7 positions to create various coumarin derivatives .


Chemical Reactions Analysis

The chemical reactions involving 7-amino-4-hydroxy-2H-chromen-2-one are typically centered around its coumarin core. The core can undergo various reactions such as Williamson etherification to create a wide range of coumarin derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-amino-4-hydroxy-2H-chromen-2-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a chromenone ring, introduction of an amino group, and hydroxylation of the ring.", "Starting Materials": ["Salicylaldehyde", "Ethyl acetoacetate", "Ammonium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Ammonia"], "Reaction": [ "Step 1: Condensation of salicylaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-hydroxy-2H-chromen-2-one", "Step 2: Diazotization of 4-hydroxy-2H-chromen-2-one with sodium nitrite and hydrochloric acid to form a diazonium salt", "Step 3: Reduction of the diazonium salt with sodium sulfite to form 4-amino-2H-chromen-2-one", "Step 4: Hydroxylation of 4-amino-2H-chromen-2-one with hydrogen peroxide and sodium hydroxide to form 7-amino-4-hydroxy-2H-chromen-2-one" ] }

CAS RN

41896-03-1

Product Name

7-amino-4-hydroxy-2H-chromen-2-one

Molecular Formula

C9H7NO3

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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